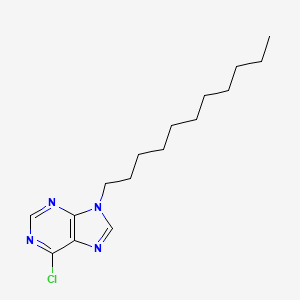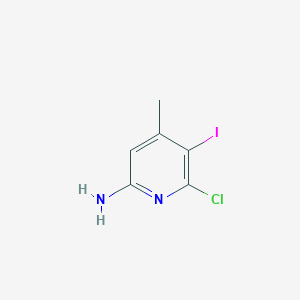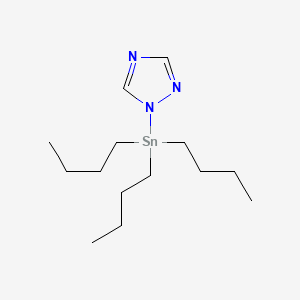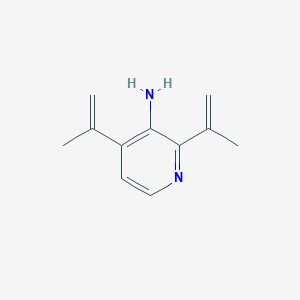
6-Chloro-9-undecyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-undecyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-undecyl-9H-purine typically involves the alkylation of 6-chloropurine with an undecyl halide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction conditions include heating the mixture to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Chloro-9-undecyl-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups at the 6-position.
Oxidation and Reduction: Compounds with altered oxidation states and functional groups.
Hydrolysis: Products with cleaved bonds and new functional groups.
科学的研究の応用
6-Chloro-9-undecyl-9H-purine has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing other purine derivatives and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Chloro-9-undecyl-9H-purine involves its interaction with molecular targets and pathways in biological systems. The chloro group at the 6-position and the undecyl group at the 9-position influence its binding affinity and specificity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Chloropurine: A precursor in the synthesis of 6-Chloro-9-undecyl-9H-purine, known for its antitumor activity.
9-Alkylpurines: Compounds with different alkyl groups at the 9-position, used in various chemical and biological studies.
6-Mercaptopurine: A purine derivative with a thiol group at the 6-position, used as a chemotherapy agent.
Uniqueness
This compound is unique due to the presence of both a chloro group at the 6-position and an undecyl group at the 9-position
特性
CAS番号 |
68180-16-5 |
|---|---|
分子式 |
C16H25ClN4 |
分子量 |
308.8 g/mol |
IUPAC名 |
6-chloro-9-undecylpurine |
InChI |
InChI=1S/C16H25ClN4/c1-2-3-4-5-6-7-8-9-10-11-21-13-20-14-15(17)18-12-19-16(14)21/h12-13H,2-11H2,1H3 |
InChIキー |
QBUJJMULVCROGG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCN1C=NC2=C1N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Bromopropyl)oxy]-3-ethylbenzene](/img/structure/B13993372.png)




![2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B13993417.png)
![3-Benzhydrylbicyclo[2.2.2]octan-2-one](/img/structure/B13993423.png)



![2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B13993461.png)


![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)
